molecular formula C18H21N5O2 B10979124 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide

Cat. No.: B10979124
M. Wt: 339.4 g/mol
InChI Key: WUMOWQDWYBQDEQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide is a complex organic compound that features a pyrrole ring substituted with dimethyl groups, a triazole ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar alkylating agents.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile or carboxylic acid derivative.

    Coupling Reactions: The pyrrole and triazole rings are then coupled through a series of amide bond formations, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol: A simpler analog with a hydroxyl group instead of the acetamide linkage.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(substituted)acetyl)benzohydrazides: Compounds with similar pyrrole and triazole structures but different substituents.

Uniqueness

The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C18H21N5O2/c1-12-4-5-13(2)23(12)10-17(24)19-15-8-6-14(7-9-15)18-20-16(11-25-3)21-22-18/h4-9H,10-11H2,1-3H3,(H,19,24)(H,20,21,22)

InChI Key

WUMOWQDWYBQDEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)COC)C

Origin of Product

United States

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